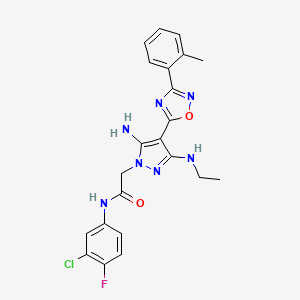

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Description

This compound is a pyrazole-acetamide derivative featuring a 1,2,4-oxadiazole substituent and a 3-chloro-4-fluorophenyl acetamide moiety. Its structural complexity arises from the integration of multiple heterocyclic systems, including the pyrazole core and the oxadiazole ring. The 3-chloro-4-fluorophenyl group may enhance metabolic stability and bioavailability due to halogen-mediated lipophilicity .

Properties

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN7O2/c1-3-26-21-18(22-28-20(30-33-22)14-7-5-4-6-12(14)2)19(25)31(29-21)11-17(32)27-13-8-9-16(24)15(23)10-13/h4-10H,3,11,25H2,1-2H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACCOQFOWOKMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide (CAS Number: 1170066-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 465.9 g/mol . The structure includes multiple functional groups that may contribute to its biological activities, particularly the oxadiazole and pyrazole moieties which are known for their diverse pharmacological profiles.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, benzamides substituted with oxadiazole have shown high activity against various fungi, including Sclerotinia sclerotiorum, with an effective concentration (EC50) significantly lower than that of standard fungicides like quinoxyfen . The compound's structural components may enhance its efficacy against microbial pathogens.

Anticancer Potential

The compound has been investigated for its anticancer activity. Studies on related compounds suggest that they can inhibit the proliferation of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, derivatives containing pyrazole and oxadiazole have demonstrated cytotoxic effects against several carcinoma cell lines, indicating a potential role in cancer therapy.

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to reduced cell viability in cancer and microbial cells.

- Interference with DNA Synthesis : The presence of heterocyclic rings in the structure may allow for interactions with DNA or RNA synthesis pathways, contributing to its anticancer and antimicrobial effects.

Study 1: Antifungal Activity

A study evaluated the antifungal activity of various oxadiazole derivatives against Sclerotinia sclerotiorum. The results indicated that derivatives with electron-withdrawing groups exhibited superior inhibitory activity compared to traditional fungicides. The compound's structural features likely play a crucial role in enhancing its antifungal potency .

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against human cancer cell lines. Results showed significant cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting strong potential for further development as an anticancer agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 465.9 g/mol |

| Antifungal EC50 (against S. sclerotiorum) | 5.17 mg/L (for similar compounds) |

| Anticancer IC50 (various cell lines) | 10 - 30 µM |

Scientific Research Applications

Antipsychotic Potential

Recent studies indicate that this compound may possess antipsychotic properties. Unlike traditional antipsychotics that primarily target dopamine receptors, it appears to operate through alternative pathways. This unique mechanism could offer new treatment avenues for psychiatric disorders without the common side effects associated with conventional therapies.

Antioxidant Activity

Compounds similar to this one have demonstrated significant antioxidant properties. Research has shown that they can inhibit lipid peroxidation at low concentrations, suggesting a protective role against oxidative stress in cellular systems. This activity may contribute to the prevention of various oxidative stress-related diseases.

Anticancer Properties

In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various carcinoma cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 5 µM to 15 µM against breast cancer cells. This suggests potential for development as anticancer agents.

Antipsychotic Activity

A study involving animal models demonstrated that derivatives of this compound significantly reduced psychotic symptoms without the typical side effects associated with traditional antipsychotics. Behavioral tests indicated a notable improvement in conditions modeled after schizophrenia.

Anticancer Studies

In vitro evaluations showed that related compounds inhibited the growth of several carcinoma cell lines at varying concentrations. Notably, compounds exhibiting similar structures were effective against breast cancer cells with IC50 values indicating potent cytotoxicity.

Antioxidant Effects

Research highlighted the antioxidant potential of related compounds, showing significant inhibition of lipid peroxidation at concentrations as low as 10 µg/mL. This suggests a protective role against oxidative damage in cellular systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on the evidence:

Key Observations:

Core Heterocycles :

- The target compound’s pyrazole-oxadiazole hybrid is distinct from triazole-based analogs (e.g., ). Pyrazole derivatives often exhibit enhanced metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation .

- The oxadiazole ring in the target compound may improve binding affinity to hydrophobic enzyme pockets, similar to thiazole or triazole substituents in analogs .

Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl or 4-fluorophenyl groups in analogs. Halogenation at the meta and para positions may enhance steric and electronic interactions with target proteins . The ethylamino group in the target compound could improve solubility compared to bulkier substituents like p-tolylaminomethyl in compound 7h .

Biological Activity :

- Pyrazole-acetamides with halogenated aryl groups (e.g., ) are linked to pesticidal activity, suggesting the target compound may share similar applications.

- Triazole-sulfanyl-acetamides (e.g., ) are often explored for antimicrobial or anti-inflammatory effects, but the target’s oxadiazole moiety may redirect its mechanism toward kinase or protease inhibition .

Research Findings and Data

Comparative Pharmacokinetic Properties (Inferred):

*Metabolic stability inferred from heterocycle stability trends .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound and its analogs?

The compound’s core structure (pyrazole-oxadiazole-acetamide) is typically synthesized via multi-step heterocyclic coupling. Key steps include:

- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux with catalysts like pyridine and zeolite Y-H .

- Pyrazole functionalization : Introduction of ethylamino and o-tolyl groups via nucleophilic substitution or palladium-catalyzed coupling .

- Acetamide coupling : Reaction of chloroacetamide intermediates with aromatic amines (e.g., 3-chloro-4-fluoroaniline) using triethylamine as a base, monitored by TLC . Purification involves recrystallization (ethanol/water) or column chromatography.

Q. Which spectroscopic methods are critical for structural characterization?

- NMR : H and C NMR confirm substituent positions, with characteristic shifts for pyrazole NH (~δ 10–12 ppm), oxadiazole carbons (~δ 160–170 ppm), and acetamide carbonyls (~δ 170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies NH/OH stretches (3200–3500 cm) and carbonyl groups (1650–1750 cm) .

Q. What in vitro assays are used for preliminary biological evaluation?

- Antiproliferative activity : Screened against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated using nonlinear regression .

- Enzyme inhibition : FLAP (5-lipoxygenase-activating protein) binding assays measure IC via competitive fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Oxadiazole modifications : Replacing o-tolyl with electron-withdrawing groups (e.g., 4-bromophenyl) enhances FLAP binding (IC < 10 nM) by improving hydrophobic interactions .

- Pyrazole substitutions : Ethylamino groups improve solubility, while bulkier substituents reduce metabolic clearance .

- Acetamide linkers : Fluorophenyl groups enhance target selectivity by mimicking natural ligand conformations .

- Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding to FLAP’s arachidonic acid pocket .

Q. What experimental strategies address contradictions in biological activity across assay systems?

- Assay standardization : For example, discrepancies in IC between human whole blood (HWB) and isolated enzyme assays arise from plasma protein binding. Use HWB-adjusted protocols with 100% serum to mimic physiological conditions .

- Metabolic profiling : Incubate the compound with liver microsomes to identify active metabolites that may contribute to off-target effects in cell-based assays .

- Orthogonal validation : Confirm antiproliferative activity via clonogenic assays or caspase-3 activation to rule out false positives from cytotoxicity .

Q. How are pharmacokinetic (PK) properties evaluated during lead optimization?

- In vitro DMPK :

- Microsomal stability : Incubate with rat/human liver microsomes; calculate % remaining via LC-MS/MS .

- CYP inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes to assess drug-drug interaction risks .

Q. What computational tools aid in designing derivatives with improved selectivity?

- Molecular dynamics (MD) simulations : Analyze binding stability of acetamide derivatives in FLAP’s hydrophobic cavity over 100 ns trajectories .

- Free energy perturbation (FEP) : Quantify energy changes when substituting phenyl groups to prioritize synthetically feasible modifications .

- ADMET prediction : Use QikProp or SwissADME to forecast absorption, toxicity, and solubility early in design .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.